molecular formula C24H20O B14375331 1-Butoxybenzo[e]pyrene CAS No. 89963-32-6

1-Butoxybenzo[e]pyrene

Cat. No.: B14375331
CAS No.: 89963-32-6
M. Wt: 324.4 g/mol
InChI Key: AUCHOJIFPAVKEG-UHFFFAOYSA-N
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Description

1-Butoxybenzo[e]pyrene is a derivative of benzo[e]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant environmental impact. This compound consists of a benzo[e]pyrene core with a butoxy group attached, making it a unique member of the PAH family. Polycyclic aromatic hydrocarbons like benzo[e]pyrene are known for their presence in fossil fuels, wood smoke, and other organic materials .

Preparation Methods

The synthesis of 1-butoxybenzo[e]pyrene typically involves the functionalization of the benzo[e]pyrene core. One common method is the electrophilic aromatic substitution, where the butoxy group is introduced at a specific position on the benzo[e]pyrene ring. This can be achieved using butyl alcohol and a suitable catalyst under controlled conditions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butoxybenzo[e]pyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butoxybenzo[e]pyrene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-Butoxybenzo[e]pyrene can be compared to other PAHs such as:

The uniqueness of this compound lies in its specific butoxy substitution, which influences its reactivity and interactions with biological systems.

Properties

CAS No.

89963-32-6

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

8-butoxybenzo[e]pyrene

InChI

InChI=1S/C24H20O/c1-2-3-15-25-21-14-13-17-12-11-16-7-6-10-19-18-8-4-5-9-20(18)24(21)23(17)22(16)19/h4-14H,2-3,15H2,1H3

InChI Key

AUCHOJIFPAVKEG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C5)C=C1

Origin of Product

United States

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